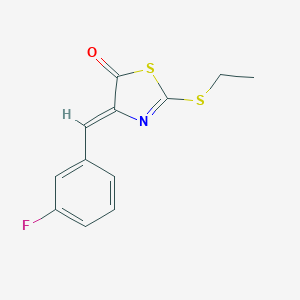![molecular formula C28H28N2O B307678 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole](/img/structure/B307678.png)
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, also known as MMPI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMPI belongs to the class of indole derivatives and has shown promising results in various fields of research, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and angiogenesis. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole can affect various biochemical and physiological processes in the body. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to affect the expression of various genes that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole in lab experiments is its high potency and specificity. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been shown to have a low toxicity profile, making it a safe compound to use in research. However, one of the limitations of using 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole. One area of focus is the development of more efficient synthesis methods for 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, which can help to reduce the cost and time required for its production. Another area of focus is the identification of new potential applications for 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, such as in the treatment of other neurological disorders or in the development of new anti-cancer therapies. Finally, further studies are needed to fully understand the mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole and its effects on various biochemical and physiological processes in the body.
Méthodes De Synthèse
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-propoxybenzyl bromide, followed by a palladium-catalyzed coupling reaction with 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The final product is obtained through a Suzuki-Miyaura cross-coupling reaction with 3-bromo-2-methyl-1H-indole.
Applications De Recherche Scientifique
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been extensively studied for its potential applications in cancer research. Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has anti-proliferative effects on a wide range of cancer cells, including breast, lung, and prostate cancer. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to inhibit angiogenesis, a process that is crucial for the growth and spread of cancer cells.
In addition to cancer research, 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also shown potential in treating neurological disorders such as Alzheimer's disease. Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole can inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease.
Propriétés
Nom du produit |
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole |
|---|---|
Formule moléculaire |
C28H28N2O |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-propoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C28H28N2O/c1-4-17-31-25-16-10-7-13-22(25)28(26-18(2)29-23-14-8-5-11-20(23)26)27-19(3)30-24-15-9-6-12-21(24)27/h5-16,28-30H,4,17H2,1-3H3 |
Clé InChI |
CVKJWAYGKAAGMB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
SMILES canonique |
CCCOC1=CC=CC=C1C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)
![5-(3,4-Diethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307599.png)
![7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307604.png)
![6-(1,3-Benzodioxol-5-yl)-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307606.png)

![7-Acetyl-3-(allylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307608.png)
![7-Acetyl-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307609.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl ethyl ether](/img/structure/B307610.png)
![7-Butyryl-3-(methylsulfanyl)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307611.png)
![3-(Ethylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307615.png)
![[6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307617.png)
![7-Butyryl-6-(3-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307618.png)